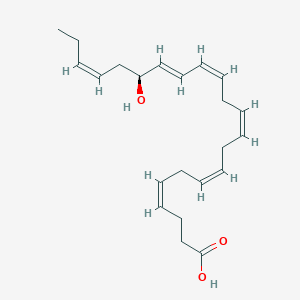

17S-Hdha

Description

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C22H32O3 |

|---|---|

Poids moléculaire |

344.5 g/mol |

Nom IUPAC |

(4Z,7Z,10Z,13Z,15E,17S,19Z)-17-hydroxydocosa-4,7,10,13,15,19-hexaenoic acid |

InChI |

InChI=1S/C22H32O3/c1-2-3-15-18-21(23)19-16-13-11-9-7-5-4-6-8-10-12-14-17-20-22(24)25/h3,5-8,11-16,19,21,23H,2,4,9-10,17-18,20H2,1H3,(H,24,25)/b7-5-,8-6-,13-11-,14-12-,15-3-,19-16+/t21-/m0/s1 |

Clé InChI |

SWTYBBUBEPPYCX-YTQNUIGOSA-N |

SMILES isomérique |

CC/C=C\C[C@@H](/C=C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O)O |

SMILES canonique |

CCC=CCC(C=CC=CCC=CCC=CCC=CCCC(=O)O)O |

Origine du produit |

United States |

Biosynthesis and Metabolic Pathways of 17s Hdha

17S-hydroxydocosahexaenoic acid (17S-HDHA) is a pivotal bioactive lipid mediator derived from the omega-3 polyunsaturated fatty acid, docosahexaenoic acid (DHA). Its formation is the initial and rate-limiting step in the biosynthesis of a class of specialized pro-resolving mediators (SPMs), including the D-series resolvins (RvDs) and protectins. mdpi.comfrontiersin.org The biosynthesis is a highly specific enzymatic process, primarily occurring in various cell types such as mononuclear cells, macrophages, neutrophils, and endothelial cells, particularly under inflammatory conditions. mdpi.com

The principal pathway for this compound synthesis involves the action of the enzyme 15-lipoxygenase (15-LOX). aai.org This enzyme catalyzes the stereospecific insertion of molecular oxygen at the 17th carbon position of DHA. mdpi.com This reaction yields an unstable intermediate, (17S,4Z,7Z,10Z,13Z,15E,19Z)-17-hydroperoxydocosahexaenoic acid (17S-HpDHA). mdpi.com Subsequently, this hydroperoxy intermediate is rapidly reduced by peroxidases, such as glutathione (B108866) peroxidase (GPX), to form the more stable hydroxyl product, this compound. mdpi.comreactome.org This initial conversion from DHA is critical, as this compound serves as the central precursor for a cascade of further transformations. frontiersin.org

Once formed, this compound is not an end-product but a key intermediate that is further metabolized into more complex and potent SPMs. frontiersin.orgreactome.org The metabolic fate of this compound is determined by the cellular context and the presence of specific enzymes. The key metabolic pathways include:

Conversion to D-Series Resolvins: this compound is a substrate for another lipoxygenase, 5-lipoxygenase (ALOX5). reactome.org Depending on the site of the second oxygenation, this can lead to the formation of various D-series resolvins. For instance, a second lipoxygenation at carbon 7 by 5-LOX leads to intermediates that are hydrolyzed to form Resolvin D1 (RvD1) and Resolvin D2 (RvD2). reactome.org Oxygenation at carbon 4 by 5-LOX can lead to the synthesis of Resolvin D3 (RvD3) and Resolvin D4 (RvD4). reactome.org Resolvin D5 (7S,17S-diHDHA) and Resolvin D6 can also be formed through sequential lipoxygenation reactions involving 5-LOX. reactome.orgnih.gov

Conversion to Protectins: In neural tissues and immune cells, this compound can be converted into protectins. For example, Protectin DX (PDX) is formed from this compound. frontiersin.orgresearchgate.net

Dehydrogenation: this compound can undergo oxidation by dehydrogenases at the 17-hydroxyl group to form 17-oxo-DHA. ontosight.ai This conversion represents a step in the metabolic processing and potential inactivation of DHA derivatives. aai.orgontosight.ai

This intricate network of enzymatic reactions highlights this compound's central role as a branching point in the biosynthesis of potent molecules that regulate inflammation and cellular homeostasis. reading.ac.uk

| Enzyme | Substrate | Product(s) | Metabolic Pathway |

| 15-Lipoxygenase (15-LOX) | Docosahexaenoic Acid (DHA) | 17S-Hydroperoxy-DHA (17S-HpDHA) | Initial Biosynthesis |

| Peroxidase (e.g., GPX4) | 17S-Hydroperoxy-DHA (17S-HpDHA) | This compound | Initial Biosynthesis |

| 5-Lipoxygenase (ALOX5) | This compound | 7(S)-Hp-17(S)-HDHA or 4(S)-Hp-17(S)-HDHA | Resolvin D-Series Synthesis |

| Leukotriene A4 Hydrolase (LTA4H) | Epoxide intermediates from Hp-HDHAs | Resolvin D1, D2, D3, D4 | Resolvin D-Series Synthesis |

| Dehydrogenase | This compound | 17-oxo-DHA | Metabolic Inactivation |

Significance of Stereochemistry for Bioactivity

The precise three-dimensional arrangement of atoms, or stereochemistry, is paramount to the biological function of lipid mediators. In the case of 17-HDHA, the configuration of the hydroxyl group at the 17th carbon atom dictates its metabolic stability and subsequent bioactivity. The two possible stereoisomers are 17S-HDHA and 17R-HDHA.

The biosynthesis of these isomers is governed by different enzymatic pathways. As established, this compound is produced via the 15-lipoxygenase (15-LOX) pathway. aai.org In contrast, its epimer, 17R-HDHA, is generated when cyclooxygenase-2 (COX-2) is acetylated by aspirin (B1665792). mdpi.comaai.org This aspirin-modified COX-2 enzyme gains the ability to oxygenate DHA at the C-17 position, but with the opposite (R) stereochemistry. mdpi.comnih.gov

This stereochemical difference has profound implications for the bioactivity and metabolism of the downstream SPMs. Research has shown that the S-configuration is often a target for rapid enzymatic inactivation, whereas the R-configuration confers resistance to this process. For example, Resolvin D1 (RvD1), which is derived from this compound, contains a 17S-hydroxyl group. This group can be enzymatically oxidized to the essentially inactive 17-oxo-RvD1. aai.org In stark contrast, the aspirin-triggered epimer, AT-RvD1, which is derived from 17R-HDHA, possesses a 17R-hydroxyl group. This 17R configuration resists this metabolic inactivation, leading to a longer duration of action. aai.orgfrontiersin.org

The stereochemistry is also critical for receptor binding and the initiation of cellular signaling. Specialized pro-resolving mediators exert their potent effects by acting as agonists for specific G-protein coupled receptors (GPCRs). frontiersin.orgnih.gov These interactions are highly stereoselective. For instance, Protectin D1 (PD1), a dihydroxy-docosatriene derived from the this compound pathway, shows potent anti-inflammatory activity, such as inhibiting neutrophil infiltration at nanomolar concentrations. researchgate.netfoodandnutritionresearch.net However, other stereoisomers of PD1 are found to be substantially less bioactive, demonstrating that the specific 10R,17S-dihydroxy configuration is essential for its potent function. researchgate.netfoodandnutritionresearch.net Studies using radiolabeled PD1 have confirmed stereoselective and specific binding to cells like human neutrophils and retinal pigment epithelial cells, which is not effectively competed by other related lipid mediators. frontiersin.orgnih.gov This highlights that the precise spatial arrangement, originating from the initial this compound structure, is a fundamental requirement for recognition by cellular receptors and the execution of its biological program. nih.gov

| Feature | This compound Pathway | 17R-HDHA Pathway |

| Key Enzyme | 15-Lipoxygenase (15-LOX) | Aspirin-acetylated Cyclooxygenase-2 (COX-2) |

| Stereochemistry | S-configuration at C-17 | R-configuration at C-17 |

| Downstream Mediators | D-series Resolvins (e.g., RvD1), Protectin D1 (PD1) | Aspirin-Triggered (AT) D-series Resolvins (e.g., AT-RvD1) |

| Metabolic Stability | The 17S-hydroxyl group is susceptible to enzymatic oxidation to an inactive keto-form. aai.org | The 17R-hydroxyl group confers resistance to metabolic inactivation, leading to a longer biological half-life. aai.orgfrontiersin.org |

| Bioactivity | Potent, but often shorter-lived, anti-inflammatory and pro-resolving actions. researchgate.net | Potent and longer-acting pro-resolving effects. frontiersin.org |

Cellular and Molecular Mechanisms of Action of 17s Hdha

Interactions with Cellular Receptors and Signaling Pathways

The biological actions of 17S-HDHA can be mediated through its interaction with specific cellular receptors, influencing downstream signaling pathways.

Agonistic Activity on Nuclear Receptors (e.g., PPARgamma)

Studies indicate that this compound can act as an agonist for nuclear receptors, particularly Peroxisome Proliferator-Activated Receptor gamma (PPARγ). In transactivation assays, 17-HDHA demonstrated a concentration-dependent agonistic activity on PPARγ hmdb.ca. PPARγ is a ligand-activated transcription factor that plays significant roles in adipogenesis, lipid and carbohydrate metabolism, and immune responses nih.govoup.com. The binding of ligands like this compound to PPARγ can influence the transcription of target genes involved in various cellular functions oup.com. Dietary supplementation with DHA, leading to increased hepatic levels of this compound and protectin D1, has been shown to protect the liver from necroinflammatory injury, a process potentially mediated, in part, through the activation of PPARγ by these metabolites biomolther.orghmdb.ca.

Potential Engagement of G Protein-Coupled Receptors (GPCRs)

Specialized pro-resolving mediators, for which this compound is a precursor, are known to bind to specific G protein-coupled receptors (GPCRs) to exert their effects frontiersin.org. While the direct engagement of this compound with specific GPCRs is an area of ongoing research, its role in the SPM pathway suggests potential interactions with receptors involved in pro-resolution signaling. GPCRs are a large family of transmembrane receptors that are critical for transducing extracellular signals into intracellular responses, modulating a wide range of cellular functions bmglabtech.comnih.gov. Omega-3 fatty acids and their metabolites can influence GPCR function and signaling nih.govpdx.edumdpi.com. For instance, GPR120 has been identified as a receptor for omega-3 fatty acids like DHA and EPA, mediating anti-inflammatory effects nih.gov. Resolvin D1 (RvD1), a metabolite derived from this compound, has been shown to target GPCRs like GPR32 and potentially ALX/FPR2 aai.org. Although the precise GPCRs directly bound by this compound require further elucidation, its position in the SPM biosynthetic pathway implies a potential to engage with receptors that mediate the pro-resolving actions of its downstream products frontiersin.orgnih.gov.

Ion Channel Modulation

This compound has been shown to modulate the activity of ion channels, particularly potassium channels, which can significantly impact cellular electrophysiology.

Activation of Large Conductance Ca2+-Activated K+ (BKCa) Channels

A key mechanism of action identified for this compound is the activation of large conductance Ca2+-activated K+ (BKCa) channels core.ac.uknih.govnih.gov. This effect has been demonstrated in coronary arterial smooth muscle cells core.ac.uknih.govnih.gov. Activation of BKCa channels leads to an increase in outward potassium currents across the cell membrane core.ac.uknih.gov.

Research using patch-clamp techniques has provided detailed insights into this interaction. In whole-cell recording, this compound significantly increased K+ currents in coronary arterial smooth muscle cells core.ac.uknih.gov. Furthermore, in inside-out patch mode, this compound dramatically increased BKCa channel activity, an effect that was substantially blocked by the specific BKCa channel inhibitor iberiotoxin (B31492) core.ac.uknih.govnih.gov. This suggests a membrane-delimited mechanism, potentially involving direct interaction of this compound with the channel protein or its associated regulatory proteins core.ac.uk. Notably, this activation was observed in the inside-out mode but not in the cell-attached mode, indicating the involvement of intracellular factors or membrane components accessible from the inner leaflet core.ac.uknih.gov.

The concentration-dependent effect of this compound on BKCa channel activity contributes to its biological effects. The following table summarizes representative data on the effect of this compound on K+ currents:

| Compound | Concentration | Effect on K+ Current (Whole-Cell Recording in Bovine Coronary SMCs) | Blocked by Iberiotoxin | Reference |

| This compound | 10⁻⁶ M | Markedly increased | Yes | core.ac.uknih.gov |

| DHA | 10⁻⁶ M | No effect | N/A | core.ac.uknih.gov |

Impact on Cellular Electrophysiology

The activation of BKCa channels by this compound has direct consequences for cellular electrophysiology, particularly in excitable cells like smooth muscle cells. The increased outward K+ current mediated by activated BKCa channels leads to hyperpolarization of the cell membrane potential core.ac.uknih.gov. This hyperpolarization is a key mechanism underlying the observed vasodilation in coronary arteries treated with this compound core.ac.uknih.gov. By shifting the membrane potential to more negative values, BKCa channel activation can oppose depolarizing stimuli and reduce calcium influx through voltage-gated calcium channels, leading to smooth muscle relaxation nih.gov. This electrophysiological effect is considered an important mechanism mediating the beneficial actions of DHA metabolites in the coronary circulation core.ac.uknih.gov.

Regulation of Inflammatory Signaling Cascades

This compound plays a significant role in the regulation of inflammatory signaling cascades, consistent with its classification as a precursor to specialized pro-resolving mediators. SPMs are actively generated during the resolution phase of inflammation and contribute to the cessation of inflammatory responses and the promotion of tissue homeostasis nih.govscispace.com.

This compound and its downstream metabolites exhibit potent anti-inflammatory and pro-resolving actions. They function by decreasing the production of pro-inflammatory mediators and promoting the generation of anti-inflammatory cytokines nih.gov. Specifically, this compound has been shown to reduce TNF-alpha release and inhibit 5-lipoxygenase expression in macrophages hmdb.ca. It also inhibits the TNF-α-induced expression of IL1B in human glial cells caymanchem.com.

Furthermore, this compound can modulate key inflammatory pathways. Research in obese mice demonstrated that treatment with 17-HDHA reduced the mRNA expression of inflammatory genes, including those for MCP-1, TNF-α, IL-6, and OPN, in adipose tissue diabetesjournals.org. This was accompanied by a decrease in the gene expression of NF-κB diabetesjournals.org. 17-HDHA treatment also led to an increase in the protein level of IκBα, a crucial inhibitor of NF-κB signaling, suggesting that this compound may attenuate inflammation by inhibiting the NF-κB pathway diabetesjournals.org.

The regulatory effects of this compound on inflammatory signaling cascades are critical for resolving inflammation and restoring tissue function. The following table summarizes some of the observed effects of this compound on inflammatory markers:

| Inflammatory Marker (mRNA Expression in Adipose Tissue of Obese Mice) | Effect of this compound Treatment (vs. Vehicle Control) | Reference |

| MCP-1 (Ccl2) | Reduced | diabetesjournals.org |

| TNF-α (Tnf) | Reduced | diabetesjournals.org |

| IL-6 (Il6) | Reduced | diabetesjournals.org |

| OPN (Spp1) | Reduced | diabetesjournals.org |

| NF-κB (Nfkb1) | Decreased gene expression | diabetesjournals.org |

| IκBα (Protein Level in Adipose Tissue of Obese Mice) | Increased | diabetesjournals.org |

Additionally, this compound has been found to inhibit the formation of the NLRP3 inflammasome induced by homocysteine in podocytes caymanchem.com. Specialized pro-resolving mediators, including those derived from this compound, are also understood to act via microRNAs (miRNAs) to suppress multiple pro-inflammatory signaling pathways ukri.org. Elevated levels of 17-HDHA in contexts of inflammation, such as periodontitis, may reflect an endogenous effort by tissues to manage and resolve the inflammatory process frontiersin.org.

Inhibition of Inflammasome Assembly and Activation (e.g., NLRP3 Inflammasome)

Research indicates that this compound plays a role in inhibiting inflammasome activation, particularly the NLRP3 inflammasome. The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response by processing pro-inflammatory cytokines like IL-1β and IL-18 into their active forms. mdpi.comfrontiersin.org Studies have shown that this compound, along with other SPMs like resolvin D1 (RvD1) and resolvin D2 (RvD2), can inhibit both the priming and activation of the NLRP3 pathway. mdpi.comresearchgate.net This inhibition is suggested to occur through mechanisms such as reducing ASC oligomerization, inflammasome assembly, and caspase-1 activity. mdpi.comresearchgate.net

Detailed research findings highlight the ability of this compound to prevent the formation of NLRP3 inflammasomes. In vitro studies using podocytes stimulated with homocysteine (Hcys) demonstrated that this compound (at 100 nM) and RvD1 significantly attenuated Hcys-induced activation of NLRP3 inflammasomes, as evidenced by reduced colocalization of NLRP3 with ASC or caspase-1. nih.gov Both metabolites also inhibited Hcys-induced caspase-1 activation and subsequent interleukin-1β production. nih.gov Mechanistically, this compound and RvD1 were shown to suppress Hcys-induced formation of lipid raft redox signaling platforms and the subsequent production of superoxide (B77818) radicals (O₂⁻) in podocytes, which is considered a triggering mechanism for NLRP3 inflammasome activation. nih.gov These findings suggest that inhibiting NLRP3 inflammasome activation is a significant mechanism by which this compound protects against Hcys-induced podocyte injury and glomerular sclerosis. nih.gov

Another related compound, 17-oxo-DHA, an electrophilic derivative of DHA generated in activated macrophages, has also been shown to inhibit the NLRP3 inflammasome downstream of mitochondrial ROS and ERK pathway. ersnet.org It inhibits nigericin-induced ASC speck formation in human THP-1 macrophage cell lines. frontiersin.org

Suppression of Pro-inflammatory Cytokine Gene Expression (e.g., TNF-α, IL-1β)

This compound and its derivatives have been shown to modulate the expression of pro-inflammatory cytokines. Specialized proresolving mediators, including 17-HDHA, are known to decrease the production of pro-inflammatory mediators such as IL-12 and TNFα, while promoting the production of anti-inflammatory cytokines like IL-10. nih.gov

While some studies on mouse and human T cells have shown that SPMs can decrease pro-inflammatory cytokine production, the effects of 17-HDHA on B cell cytokine production appear more nuanced. One study found that 17-HDHA decreased cytokine production from activated peripheral B cells, particularly IL-6 and IL-10. nih.gov However, human B cell TNFα production was not affected by 17-HDHA in this study. nih.gov Another study noted that 17-HDHA did not affect the levels of TNFα or IL-6 in the context of enhancing the humoral response, although these cytokines are involved in early B cell activation and antibody production. nih.gov Conversely, 17-HDHA increased IL-10 production, an anti-inflammatory cytokine. nih.gov

In the context of macrophages, DHA and its metabolites have been shown to reduce TNFα release. frontiersin.org In an in vitro co-culture model of murine adipocytes and macrophages, DHA decreased mRNA expression of pro-inflammatory M1 polarization markers, including TNFα, and increased anti-inflammatory TGFβ1. semanticscholar.org

Studies on vascular cells have also indicated that conditioned medium from endothelial cells incubated with 17-HDHA attenuated TNF-α-stimulated monocyte adhesion. nih.gov This suggests an indirect effect on reducing the inflammatory response triggered by TNF-α.

Modulation of Immune Cell Function

This compound exerts significant modulatory effects on various immune cell types, influencing their differentiation, polarization, adhesion, and trafficking.

Effects on B Cell Differentiation and Antibody Production

A notable effect of this compound is its ability to enhance B cell differentiation and antibody production. Studies have shown that 17-HDHA directly promotes B cell differentiation towards an antibody-secreting phenotype both in vitro and in vivo. nih.gov This is accompanied by an increase in antibody production, specifically IgM and IgG. nih.govnih.govaai.orgresearchgate.netjci.org

Research indicates that 17-HDHA increases the number of antibody-secreting cells in vitro and the number of antigen-specific antibody-secreting cells in the bone marrow in a preclinical influenza vaccination mouse model. nih.gov This enhancement of antibody production by 17-HDHA was found to be more protective against live influenza infection in mice. nih.gov

The increased antibody production mediated by 17-HDHA is attributed to augmented B cell differentiation towards a CD27⁺CD38⁺ antibody-secreting cell phenotype. medchemexpress.comnih.govnih.govaai.org This phenotypic change is supported at the molecular level by increased expression of key B cell differentiation factors such as Blimp-1 and Xbp-1, and downregulation of Pax-5. nih.gov

Furthermore, 17-HDHA and RvD1 have been shown to enhance the maturation of IgG responses upon primary immunization. nih.gov They also suppress the production of IgE, which is relevant in allergic diseases. jci.org

Data Table: Effects of 17-HDHA on Human B Cell Differentiation and Antibody Production

| Treatment (Human B Cells) | Effect on IgM Production | Effect on IgG Production | Effect on CD27⁺CD38⁺ Phenotype | Effect on Proliferation | Effect on Viability |

| 17-HDHA (activated B cells) | Increased nih.govnih.govaai.org | Increased nih.govnih.govaai.org | Increased medchemexpress.comnih.govnih.govaai.org | No significant effect nih.govnih.govaai.org | Non-toxic nih.govnih.govaai.org |

Note: Data compiled from in vitro studies on activated human B cells.

Influence on Macrophage Polarization

Macrophages exhibit plasticity and can polarize into different phenotypes, primarily pro-inflammatory (M1) and pro-resolving (M2) states, which play distinct roles in inflammation and tissue repair. nih.govmdpi.com Omega-3 fatty acid-derived metabolites, including SPMs, have been shown to modulate macrophage polarization. nih.govmdpi.com

While the direct effects of this compound on macrophage polarization are often discussed in the context of its conversion to resolvins, studies on DHA, its precursor, provide relevant insights. DHA has been shown to skew macrophage polarization towards an M2 anti-inflammatory phenotype. mdpi.com In a co-culture model, DHA decreased mRNA expression of pro-inflammatory M1 markers and increased anti-inflammatory markers in macrophages. semanticscholar.org

Resolvin D1 and D2, downstream metabolites of this compound, have been reported to induce higher levels of reparative macrophages expressing typical M2-like markers. nih.gov They can regulate the polarization of M1, M2a, and cancer-associated macrophages. nih.gov This suggests that this compound, as a precursor, contributes to the pro-resolving functions associated with M2 macrophage polarization.

Regulation of Monocyte Adhesion and Leukocyte Trafficking

SPMs, including those derived from DHA, are known to regulate leukocyte trafficking and effector functions. nih.gov this compound and its metabolites have demonstrated the ability to influence monocyte adhesion and leukocyte transmigration.

Studies have shown that conditioned medium from endothelial cells incubated with 17-HDHA inhibited monocyte adhesion to TNF-α-stimulated endothelial monolayers. nih.gov This effect was suggested to be partially mediated by the conversion of 17-HDHA to resolvins, which act on receptors like ALX/FPR2 and GPR32. nih.gov

Furthermore, 14-HDHA and 17-HDHA have been shown to prevent neutrophil and monocyte/macrophage adhesion and migration. ersnet.org This anti-inflammatory effect on cell adhesion and migration appears to be mediated through the SPM receptor FPR2, which is mainly expressed on neutrophils, monocytes, and macrophages. ersnet.org

In experimental colitis models, 17R-HDHA (an epimer of this compound) and aspirin-triggered resolvins decreased leukocyte influx into the intestinal mucosa. aai.org This was associated with a reduction in the expression of adhesion molecules like VCAM-1, ICAM-1, and LFA-1. aai.org

Responses in Glial Cells and Vascular Cells

This compound and its derivatives also impact glial cells and vascular cells, which are involved in neuroinflammation and vascular health, respectively.

In the brain, 17S-hydroxy-containing docosanoids, including those derived from DHA, have shown potent regulatory actions on glial cells, blocking their cytokine production. harvard.edu Human glial cells can release and transform DHA, producing 17S series products. harvard.edu Both 13- and 17R-HDHA have been shown to inhibit cytokine generation by microglial cells at the transcript level. researchgate.net

Vascular cells, such as endothelial cells (ECs) and vascular smooth muscle cells (VSMCs), can produce SPMs, including 17-HDHA and D-series resolvins, from DHA. nih.gov This local production of SPMs in the vasculature may represent a homeostatic mechanism relevant to vascular health. nih.gov

This compound has been shown to cause concentration-dependent dilation in isolated perfused small bovine coronary arteries, an effect much more potent than that of its precursor DHA. nih.gov This vasodilator effect is associated with the activation of large conductance Ca²⁺-activated K⁺ (BKCa) channels in coronary arterial smooth muscle cells. nih.gov This mechanism may contribute to the beneficial cardiovascular actions of DHA. nih.gov

Furthermore, conditioned medium from ECs incubated with 17-HDHA attenuated cytokine-stimulated leukocyte-EC interactions, specifically inhibiting monocyte adhesion. nih.gov This suggests that SPMs produced by vascular cells in response to 17-HDHA can have paracrine effects that reduce inflammatory cell recruitment to the vessel wall. nih.gov

Biological Roles and Functional Significance of 17s Hdha in Preclinical Research

Contribution to Resolution of Inflammation in Animal Models

17S-HDHA is an integral component of the body's natural processes for resolving inflammation. Its presence is a marker for the biosynthesis of D-series resolvins and protectins, which are critical for returning tissue to homeostasis after an inflammatory insult. researchgate.net

Preclinical studies have demonstrated the capacity of this compound to mitigate acute inflammatory events. In a mouse model of silver nanoparticle-induced acute lung inflammation, treatment with this compound efficiently reduced the exacerbated inflammatory response. nih.gov This included a decrease in neutrophilic influx into the lungs and diminished concentrations of key inflammatory cytokines and chemokines, such as Monocyte Chemoattractant Protein-1 (MCP-1), Macrophage Inflammatory Protein-2 (MIP-2), and Interleukin-6 (IL-6). nih.gov Furthermore, while its stereoisomer 17R-HDHA has been more directly studied in experimental colitis, this compound is the natural precursor to resolvins like RvD1, which are known to be protective in such models. nih.gov The presence and activity of these downstream metabolites underscore the importance of this compound in initiating the resolution cascade during acute inflammation. nih.govjci.org In rodent models, precursors like this compound have been shown to reduce the production of pro-inflammatory cytokines in the hippocampus and spinal cord. mdpi.com

Obesity is characterized by a state of chronic, low-grade inflammation originating from adipose tissue, which is a critical factor in the development of metabolic complications like insulin (B600854) resistance. nih.govphysiology.org Research indicates that this inflammatory state may stem from a failure of resolution mechanisms, marked by a deficit in local SPMs. nih.gov

Table 1: Effect of 17-HDHA Treatment on Adipose Tissue Inflammation in Obese Mice Data synthesized from preclinical studies on diet-induced obesity models. nih.gov

| Parameter | Observation in Obese Mice (Control) | Effect of 17-HDHA Treatment |

| Inflammatory Cytokine Expression | Increased | Reduced |

| Adiponectin Expression | Decreased | Increased |

| Glucose Tolerance | Impaired | Improved |

| Insulin Sensitivity | Impaired | Improved |

Attenuation of Acute Inflammatory Responses

Cardiovascular System Research

The cardiovascular benefits of omega-3 fatty acids are well-documented, and research into their metabolites like this compound is revealing specific underlying mechanisms.

Preclinical studies have identified this compound as a potent vasodilator. Research using isolated perfused small bovine coronary arteries demonstrated that this compound causes a concentration-dependent dilation that is substantially more potent than that of its precursor, DHA. nih.gov High-performance liquid chromatography and mass spectrometry analyses confirmed that bovine coronary arterial endothelial cells metabolize DHA to produce this compound, establishing it as an endothelium-derived product. nih.govebi.ac.uk

The mechanism for this vasodilation involves the activation of large-conductance Ca²⁺-activated K⁺ (BKCa) channels in coronary arterial smooth muscle cells. nih.govnih.gov When this compound was applied in patch-clamp experiments, it markedly increased K⁺ currents and the activity of BKCa channels. ebi.ac.uknih.gov The vasodilator effect was significantly blocked by iberiotoxin (B31492), a specific blocker of BKCa channels, confirming this pathway as the primary mechanism of action. nih.govmdpi.com This suggests that this compound may function as an endothelium-derived hyperpolarization factor, contributing to the regulation of coronary vascular tone. nih.gov

Table 2: Vasodilator Response in Bovine Coronary Arteries Comparative potency of this compound and its precursor, DHA. nih.gov

| Compound | Maximum Dilator Response | Mechanism |

| DHA | Less Potent | - |

| This compound | 87.8 ± 2.5% | Activation of BKCa channels in smooth muscle cells |

Immunomodulatory Research

Beyond its role in resolving inflammation, this compound has been shown to directly modulate components of the adaptive immune system, particularly B lymphocytes.

Research has established a novel link between pro-resolution signals and the adaptive immune response, with this compound emerging as a key modulator of B cell function. nih.govnih.gov Studies using both human B cells in vitro and mouse immunization models have shown that this compound enhances humoral immunity. jci.orgnih.gov

In activated human B cells, this compound strongly increases the production of both IgM and IgG antibodies. nih.govnih.gov This effect is not due to increased B cell proliferation but rather to the augmented differentiation of B cells into a CD27+CD38+ antibody-secreting cell phenotype. nih.govnih.gov This differentiation is further supported by molecular analysis showing increased expression of key transcription factors like Blimp-1 and Xbp-1. nih.gov

In preclinical animal models, these findings are further substantiated. In a mouse model using ovalbumin (OVA) as an antigen, immunization with OVA plus 17-HDHA resulted in increased antigen-specific antibody titers. nih.govresearchgate.net Similarly, in a preclinical influenza vaccination model, mice immunized with an H1N1-derived protein plus 17-HDHA showed enhanced antigen-specific antibody production and a greater number of antibody-secreting cells in the bone marrow. nih.govnih.gov This heightened antibody response conferred better protection against a subsequent live influenza virus infection. researchgate.netnih.gov These findings highlight the potential of this compound to act as an adjuvant, enhancing the antibody-mediated immune response. nih.govmedchemexpress.com

Exploration as an Adjuvant in Preclinical Vaccine Development

Recent preclinical studies have highlighted the potential of this compound as a novel vaccine adjuvant, a substance that enhances the body's immune response to an antigen. nih.govnih.gov Research using a preclinical influenza vaccination mouse model demonstrated that this compound can significantly enhance the antibody-mediated immune response. nih.govnih.gov

In one study, mice immunized with a recombinant hemagglutinin (HA) protein from the H1N1 influenza virus, along with this compound, showed increased antigen-specific antibody titers. nih.govnih.gov This suggests that this compound can bolster the humoral immune response, a critical component of vaccine efficacy. The study also found that this compound increased the number of antibody-secreting cells both in vitro and in the bone marrow of the immunized mice. nih.govnih.gov

Furthermore, the enhanced antibody production mediated by this compound was found to be more protective against a live influenza virus infection in mice. nih.govnih.gov These findings point to a previously unknown link between pro-resolution signals, like those initiated by this compound, and the adaptive immune system. nih.gov This research opens up the possibility of developing new classes of vaccine adjuvants based on specialized pro-resolving mediators (SPMs), a family of molecules to which this compound belongs. nih.govnih.gov The ability of this compound to promote a robust and protective antibody response makes it a promising candidate for improving the effectiveness of future vaccines. nih.govnih.gov

| Preclinical Vaccine Study with this compound | Key Findings | Implications |

| Influenza Vaccination Mouse Model | Increased antigen-specific IgM and IgG serum levels. nih.gov | Enhanced humoral immune response. |

| Increased number of HA-specific antibody-secreting cells in bone marrow. nih.govnih.gov | Promotion of long-term antibody production. | |

| Enhanced protection against live pH1N1 influenza infection. nih.govnih.gov | Improved vaccine efficacy. | |

| In Vitro B Cell Analysis | Directly promotes B cell differentiation towards an antibody-secreting phenotype. nih.gov | Direct immunomodulatory effect on B cells. |

| Upregulates CD80 and CD86 expression on B cells. nih.gov | Potential for enhanced antigen presentation. |

Investigations in Neural and Oncological Models

Analysis of DHA Metabolome in Neural Cells and Tumors

The metabolism of DHA, and specifically the production of this compound, differs significantly between normal neural cells and neural tumors like neuroblastoma. nih.gov In healthy neural tissue, DHA is converted into protective and anti-inflammatory lipid mediators, including resolvins and protectins. nih.gov However, in neuroblastoma cells, the metabolic pathway appears to be altered.

Studies have shown that neuroblastoma cells metabolize DHA into this compound via an intermediate called 17-hydroperoxydocosahexaenoic acid (17-HpDHA). nih.govnih.gov This conversion is carried out by the enzyme 15-lipoxygenase (15-LOX) and through autoxidation. nih.govnih.gov Crucially, neuroblastoma cells show limited production of the downstream protective molecules, resolvins and protectins, from this compound. nih.govnih.gov

This metabolic discrepancy has significant functional consequences. The intermediate, 17-HpDHA, has been found to have potent cytotoxic effects on neuroblastoma cells, inducing apoptosis (programmed cell death). nih.govnih.gov The accumulation of this cytotoxic intermediate, coupled with the restricted production of its protective metabolites, is believed to be a key mechanism behind the anti-cancer effects of DHA in neuroblastoma. nih.govnih.gov This suggests a "metabolic trap" where the cancer cells produce a toxic compound from DHA but fail to convert it into the beneficial, pro-resolving mediators seen in normal cells.

Anti-angiogenic Research related to DHA Metabolites

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. nih.govnih.gov Research has indicated that DHA and its metabolites, including this compound, possess anti-angiogenic properties. nih.govnih.govmdpi.com

In vitro studies using endothelial cells (the cells that line blood vessels) have shown that DHA can decrease cell migration, a key step in angiogenesis. nih.gov Interestingly, the combination of DHA and aspirin (B1665792) appears to have a synergistic effect, further inhibiting endothelial cell migration. nih.gov This enhanced effect is associated with an increased production of 17-HDHA. nih.gov

The specific stereoisomer, 17(R)-HDHA (the R-enantiomer of this compound), which is produced through the action of aspirin-acetylated COX-2, has been shown to reduce endothelial cell migration and the formation of capillary-like tubes in a concentration-dependent manner. nih.govnih.gov These anti-angiogenic effects were also confirmed in an in vivo Matrigel sponge model, where both 17(R)-HDHA and its downstream metabolite, 17(R)-Resolvin D1, decreased the density of microvessels. nih.govnih.gov These findings suggest that the anti-cancer effects of DHA may be partly mediated by its conversion to 17-HDHA, which then acts to suppress the blood supply to tumors. nih.govnih.govjcpjournal.orge-century.us

| DHA Metabolite | Effect on Angiogenesis | Experimental Model |

| DHA | Decreased endothelial cell migration. nih.gov | In vitro (endothelial cells) |

| DHA + Aspirin | Synergistic decrease in endothelial cell migration. nih.gov | In vitro (endothelial cells) |

| 17(R)-HDHA | Reduced endothelial cell migration and tube formation. nih.govnih.gov | In vitro (endothelial cells) |

| 17(R)-HDHA | Decreased microvessel density. nih.govnih.gov | In vivo (Matrigel sponge model) |

| 17(R)-Resolvin D1 | Decreased microvessel density. nih.govnih.gov | In vivo (Matrigel sponge model) |

Pain Research

Study of Mechanisms in Osteoarthritis Pain Modulation in Animal Models

In animal models of osteoarthritis (OA), this compound has demonstrated significant pain-relieving properties. nih.gov Exogenous administration of 17-HDHA in rat models of both chemically and surgically induced OA led to a reversal of pain behavior. nih.gov This analgesic effect was observed without any noticeable impact on cartilage degeneration or synovitis, suggesting a direct effect on pain signaling pathways rather than on the underlying joint damage. nih.gov

The pain-relieving effects of 17-HDHA in these models were not subject to tolerance, meaning its effectiveness did not diminish with repeated administration. nih.gov Further research has shown that 17-HDHA and its product, aspirin-triggered Resolvin D1, possess anti-hyperalgesic properties in rats with complete Freund's adjuvant-induced arthritis. nih.gov These findings from animal studies strongly suggest that this compound plays a crucial role in modulating pain associated with arthritis. nih.gov

Investigation of this compound as a Potential Predictive Biomarker for Pain Status in Observational Studies

Observational studies in humans have provided further evidence for the role of this compound in pain perception and its potential as a biomarker for pain status. nih.govversusarthritis.org In a study involving healthy volunteers, circulating levels of 17-HDHA were associated with increased heat pain thresholds, indicating a lower sensitivity to pain. nih.govresearchgate.net

In patients with knee osteoarthritis, higher levels of 17-HDHA were associated with lower pain scores. nih.govresearchgate.net This association was independent of the levels of its parent compound, DHA, suggesting that the analgesic effect is specific to 17-HDHA itself. nih.govresearchgate.net These findings have led to further research investigating whether blood levels of 17-HDHA can predict future pain levels in individuals with osteoarthritis. versusarthritis.org The identification of this compound as a biomarker could lead to more personalized pain management strategies and the development of new diagnostic tools to identify individuals at risk of developing chronic pain. versusarthritis.orgmdpi.com

| Study Population | Association with this compound Levels | Significance |

| Healthy Volunteers | Increased heat pain thresholds. nih.govresearchgate.net | Lower sensitivity to pain. |

| Knee Osteoarthritis Patients | Lower pain scores. nih.govresearchgate.net | Analgesic effect in chronic pain. |

| Osteoarthritis Patients (Longitudinal Study) | Being investigated as a predictor of future pain levels. versusarthritis.org | Potential as a predictive biomarker. |

Methodological Approaches and Future Directions in 17s Hdha Research

Analytical Methodologies for Detection and Characterization

The accurate detection and characterization of 17S-hydroxy-4Z,7Z,10Z,13Z,15E,19Z-docosahexaenoic acid (17S-HDHA) are fundamental to understanding its biological roles. Several sophisticated analytical techniques are employed for its identification, quantification, and stereochemical analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identification and Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the sensitive and specific analysis of this compound in complex biological matrices. qmul.ac.ukcaymanchem.com This powerful technique combines the separation capabilities of liquid chromatography with the precise mass analysis of tandem mass spectrometry.

In a typical LC-MS/MS workflow, samples are first subjected to solid-phase extraction (SPE) to enrich for lipid mediators. researchgate.net The extracted lipids are then separated using a reversed-phase column, such as a C18 column. nih.gov The separated molecules are subsequently ionized, most commonly using electrospray ionization (ESI) in the negative ion mode, and introduced into the mass spectrometer.

Quantification and identification are achieved using multiple reaction monitoring (MRM). nih.govnih.gov In this mode, the mass spectrometer is set to detect a specific precursor ion for 17-HDHA (m/z 343.3) and then fragment it to produce characteristic product ions (e.g., m/z 245.2). nih.govcaymanchem.com The specificity of this transition allows for accurate quantification even in the presence of other structurally similar lipids. The identity of this compound is confirmed by matching its retention time and MS/MS fragmentation pattern to that of an authentic synthetic standard. qmul.ac.uk This methodology has been successfully applied to detect and quantify this compound in various biological samples, including human plasma, leukocytes, and brain tissue. caymanchem.comharvard.edu

Below is a table summarizing typical LC-MS/MS parameters used for the analysis of 17-HDHA.

| Parameter | Description |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Precursor Ion (m/z) | 343.3 |

| Product Ion(s) (m/z) | 245.2, 281 |

| Collision Energy | 13-14 eV |

| Internal Standard | Deuterated 17-HDHA (e.g., d5-17-HDHA) |

Table 1: Representative LC-MS/MS parameters for 17-HDHA analysis. Note: Optimal parameters may vary depending on the specific instrument and experimental conditions. nih.govnih.govfrontiersin.org

High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) Detection

High-performance liquid chromatography (HPLC) coupled with a photodiode array (PDA) detector is another valuable technique for the analysis of this compound. This method relies on the presence of a conjugated diene system in the structure of 17-HDHA, which imparts a characteristic ultraviolet (UV) absorbance.

Following extraction, samples are injected into an HPLC system, typically equipped with a normal-phase or reversed-phase column. nih.govresearchgate.net The PDA detector continuously records the UV-visible spectrum of the eluting compounds. This compound exhibits a distinct absorption maximum (λmax) at approximately 234-237 nm. nih.govkribb.re.kr This characteristic UV spectrum aids in the identification of this compound and allows for its quantification based on the peak area at the specific wavelength. While not as sensitive or specific as LC-MS/MS, HPLC-PDA is a robust method for analyzing samples with higher concentrations of the analyte and for initial product characterization. harvard.eduscielo.br

Chiral Chromatography for Stereoisomer Separation

The biological activity of lipid mediators is often highly dependent on their stereochemistry. Therefore, distinguishing between the 17S and 17R enantiomers of HDHA is crucial. Chiral chromatography is the primary method used to separate these stereoisomers. nih.govgoogle.comgoogle.com

This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. kribb.re.kr Chiral columns, such as those with amylose (B160209) or cellulose (B213188) derivatives (e.g., Chiralcel OD-H, Chiralpak AD-RH), are commonly employed. nih.govnih.govnih.gov The separated enantiomers can then be detected and quantified using either MS/MS or PDA detectors. nih.govcaymanchem.com

For instance, chiral HPLC has been used to demonstrate that the enzymatic conversion of docosahexaenoic acid (DHA) by 15-lipoxygenase primarily produces the 17S enantiomer, whereas non-enzymatic autoxidation yields a racemic mixture of this compound and 17R-HDHA. nih.gov This separation is critical for understanding the biosynthetic pathways and the specific biological functions of each stereoisomer. nih.gov

The table below outlines typical chiral chromatography conditions for separating 17-HDHA isomers.

| Parameter | Description |

| Chiral Column | Chiralcel OD-H, Chiralpak AD-RH, Chiralpak IA-U |

| Mobile Phase | Isocratic elution with mixtures of n-hexane/2-propanol/acetic acid or methanol/water/acetic acid |

| Detection | LC-MS/MS or PDA (UV at ~235 nm) |

Table 2: General conditions for chiral separation of 17-HDHA stereoisomers. Specific mobile phase composition and flow rates are optimized for each column and application. nih.govnih.govkribb.re.krnih.gov

Experimental Models for Investigating this compound Biology

To elucidate the biological functions of this compound, researchers utilize a variety of experimental models that range from simplified in vitro systems to more complex ex vivo models that better mimic physiological conditions.

In vitro Cell Culture Systems (e.g., Primary Human Cells, Cell Lines)

In vitro cell culture systems are indispensable tools for dissecting the molecular mechanisms of this compound action at the cellular level. These systems allow for controlled experiments where specific cell types are exposed to known concentrations of the compound.

Primary Human Cells: Studies using primary human cells provide a high degree of physiological relevance. For example, primary cultures of human saphenous vein endothelial cells and vascular smooth muscle cells have been shown to convert 17-HDHA into specialized pro-resolving mediators (SPMs) like resolvin D1. nih.gov This finding suggests a role for this compound in vascular homeostasis. nih.gov Similarly, research on human B lymphocytes has demonstrated that 17-HDHA can enhance antibody production and promote differentiation into antibody-secreting cells, highlighting its potential role in the adaptive immune response. nih.gov Other studies have used primary human macrophages to show that 17-HDHA can modulate inflammatory responses. acs.orgbiorxiv.org

Cell Lines: Immortalized cell lines, such as the human neuroblastoma cell lines SK-N-BE(2) and SH-SY5Y, are also widely used. nih.gov These cell lines have been instrumental in demonstrating that neuroblastoma cells can metabolize DHA to form 17-HDHA. nih.gov Furthermore, cell lines like RAW 264.7 murine macrophages have been used to investigate the effects of 17-HDHA on cellular functions like phagocytosis. researchgate.net While cell lines offer advantages in terms of ease of culture and reproducibility, results should be interpreted with the understanding that they may not perfectly reflect the biology of primary cells.

The following table summarizes key findings from in vitro studies on this compound.

| Cell Type | Model | Key Finding |

| Human Saphenous Vein Endothelial Cells | Primary Culture | Converted 17-HDHA to D-series resolvins. nih.gov |

| Human Vascular Smooth Muscle Cells | Primary Culture | Converted 17-HDHA to D-series resolvins. nih.gov |

| Human B Lymphocytes | Primary Culture | Enhanced antibody production and differentiation. nih.gov |

| Human Macrophages | Primary Culture | Modulated inflammatory cytokine production. acs.org |

| Human Glioma Cells | Cell Line | Inhibited TNFα-induced IL-1β expression. harvard.edu |

| SK-N-BE(2) Neuroblastoma | Cell Line | Converted DHA to 17-HDHA. nih.gov |

| RAW 264.7 Macrophages | Cell Line | Modulated phagocytic activity. researchgate.net |

Table 3: Examples of in vitro research findings for this compound.

Ex vivo Organ Perfusion and Tissue Incubation Models

Ex vivo models bridge the gap between in vitro cell cultures and in vivo studies by maintaining the complex cellular architecture and interactions of intact tissues or organs for a period outside the body. These models are particularly useful for studying the local production and action of lipid mediators like this compound.

Organ Perfusion: Ex vivo lung perfusion models have been used to investigate the role of this compound and other SPMs in the context of lung transplantation. pnas.org In these studies, lung grafts are maintained in a perfusion circuit, allowing for the collection of tissue and perfusate samples for lipidomic analysis. Such models have revealed that levels of 17-HDHA and its downstream products increase in lung grafts following reperfusion, suggesting a role in the response to ischemia-reperfusion injury. pnas.org

Tissue Incubation: Simpler tissue incubation models have also provided valuable insights. For example, intact human arteries incubated ex vivo with DHA were shown to produce 17-HDHA and D-series resolvins. nih.gov Similarly, incubating rat brain homogenates with DHA has been used to study the production of 17-HDHA in neural tissue. caymanchem.com These experiments demonstrate the capacity of specific tissues to generate this compound and its metabolites, providing clues to its localized functions in different organ systems.

Genetically Modified Animal Models (e.g., Fat-1 mice, CRISPR/Cas9 knockout cells)

Genetically engineered models have become indispensable tools for elucidating the in vivo roles of 17S-hydroxy-docosahexaenoic acid (this compound) and its metabolic pathways. The fat-1 transgenic mouse model, in particular, has been instrumental. These mice carry a C. elegans gene, fat-1, which encodes an n-3 fatty acid desaturase. This enzyme efficiently converts n-6 fatty acids into n-3 fatty acids, leading to tissues enriched with n-3 polyunsaturated fatty acids (PUFAs) like docosahexaenoic acid (DHA), the precursor of this compound.

Studies using fat-1 mice have demonstrated that the transgenic restoration of n-3 PUFAs increases tissue levels of specialized pro-resolving mediator (SPM) precursors, including this compound and protectin D1 (PD1). nih.gov This endogenous enrichment has been shown to protect against obesity-linked insulin (B600854) resistance. nih.gov In the context of neurological studies, while baseline levels of 17-HDHA were not significantly different between wild-type and fat-1 mice, the model has been crucial for investigating the effects of endogenously synthesized n-3 PUFAs on conditions like Alzheimer's disease and central nervous system remyelination. d-nb.info For instance, research has shown that fat-1 mice exhibit elevated levels of the EPA-derived metabolite 18-HEPE in the brain. d-nb.info

Beyond the fat-1 model, the advent of CRISPR/Cas9 gene-editing technology offers powerful new avenues for research. nih.govplos.orgorigene.com This system allows for the precise knockout of specific genes involved in the this compound biosynthesis or signaling pathways. For example, creating knockout cell lines for enzymes like 15-lipoxygenase (ALOX15) or for putative receptors of this compound can help to definitively establish their roles in the compound's biological activities. nih.govscbt.com This technology can be applied to various cell types, including immune cells and neurons, to dissect the specific functions of this compound in different physiological and pathological contexts. The development of optimized protocols for generating knockout cancer cell lines using CRISPR/Cas9 further expands the potential for investigating the role of this compound and its pathways in cancer biology. plos.org

Synthetic and Biotechnological Production of this compound and its Metabolites

The limited availability of pure this compound from natural sources necessitates robust synthetic and biotechnological production methods to enable detailed biological and pharmacological studies.

Enzymatic synthesis provides a highly specific and efficient route to produce this compound. Lipoxygenases (LOXs) are key enzymes in this process. Soybean lipoxygenase (sLOX-1 or 15-LOX) is widely used for the synthesis of this compound from its precursor, DHA. biorxiv.orgescholarship.orgebiohippo.comcaymanchem.com The reaction involves the specific oxygenation of DHA at the C-17 position to form 17S-hydroperoxy-docosahexaenoic acid (17S-HpDHA), which is then reduced to this compound. biorxiv.orgescholarship.org This method has been successfully employed to produce this compound in high yield and with high enantiomeric excess. researchgate.net

Researchers have also explored other lipoxygenases for this purpose. For example, a cyanobacterial lipoxygenase, named Osc-LOX, has been identified and shown to convert DHA into this compound. researchgate.netnih.gov Furthermore, studies have demonstrated that different lipoxygenases, such as human 12-LOX, 15-LOX-1, and 15-LOX-2, can produce 17S-HpDHA from DHA, highlighting the potential for using a variety of recombinant enzymes to generate this key mediator. escholarship.org The use of recombinant E. coli expressing these lipoxygenases presents a scalable and cost-effective method for producing this compound and its derivatives. nih.govresearchgate.netmdpi.com

Table 1: Examples of Lipoxygenases Used in the Synthesis of this compound

| Enzyme Source | Enzyme Name | Substrate | Product(s) | Reference |

| Soybean | Soybean Lipoxygenase (sLOX-1/15-LOX) | DHA | 17S-HpDHA, this compound | biorxiv.orgescholarship.org |

| Oscillatoria nigro-viridis | Osc-LOX | DHA | This compound, RvD5 | researchgate.netnih.gov |

| Human | 15-Lipoxygenase-1 (h15-LOX-1) | DHA, 7S-HDHA | 17S-HpDHA, 7S,17S-diHDHA (RvD5) | biorxiv.org |

| Human | 15-Lipoxygenase-2 (h15-LOX-2) | DHA, 7S-HDHA | 17S-HpDHA, 7S,17S-diHDHA (RvD5) | biorxiv.org |

| Chlamydomonas incerta | 15S-Lipoxygenase (15S-LOX) | DHA | 7S,17S-DiHDHA (RvD5), 10S,17S-DiHDHA (PDX) | nih.gov |

Combining chemical synthesis with enzymatic reactions, known as chemoenzymatic synthesis, offers a versatile strategy for producing this compound and more complex related metabolites. universiteitleiden.nlmdpi.comresearchgate.netdss.go.thresearchgate.net This approach leverages the high selectivity of enzymes for specific transformations while utilizing chemical methods for other steps, allowing for the creation of structured molecules that may be difficult to produce by either method alone. For instance, a combination of chemical and chemoenzymatic methods has been used to synthesize 17-hydroxy-DHA. universiteitleiden.nl

Combinatorial catalysis takes this a step further by using a series of enzymatic and/or chemical reactions to generate a library of related compounds. researchgate.net A study using the cyanobacterial lipoxygenase Osc-LOX demonstrated this principle by converting DHA first into this compound, which was then further converted into Resolvin D5 (RvD5). researchgate.net This approach not only facilitates the production of this compound but also its downstream metabolites, enabling the exploration of the entire metabolic cascade and the biological activities of each compound.

Enzymatic Synthesis Using Recombinant Lipoxygenases (e.g., Osc-LOX, Soybean LOX)

Advanced Research Techniques

Lipidomics and metabolomics are powerful, high-throughput analytical techniques that enable the comprehensive identification and quantification of lipids and other small molecules in biological samples. nih.govlcms.czmdpi.come-century.usmdpi.com These approaches, typically employing liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), are crucial for studying the biosynthesis and metabolism of this compound in various physiological and pathological states.

By analyzing tissues and biofluids, researchers can create detailed profiles of this compound and related lipid mediators. nih.gov For example, lipidomic studies have been used to measure levels of this compound in the adipose tissue of obese mice, revealing a deficiency that correlates with inflammation. nih.govresearchgate.net Similarly, these techniques have been applied to human blood and periodontal tissues, identifying this compound as a key marker in inflammatory processes. harvard.edufrontiersin.orgfrontiersin.org The quantitative profiling of this compound and other hydroxydocosahexaenoic acids in various mouse organs has provided insights into the distinct lipidomic signatures associated with elevated n-3 fatty acid levels. mdpi.com

Table 2: Application of Lipidomics in this compound Research

| Biological Sample | Key Finding | Research Context | Reference |

| Murine Adipose Tissue | Obesity significantly reduces 17-HDHA levels. | Obesity and Inflammation | nih.govresearchgate.net |

| Human Gingival Tissue | 17-HDHA levels are significantly higher in periodontitis patients before treatment. | Periodontal Disease | frontiersin.orgfrontiersin.org |

| Murine Brain | Novel 17S-hydroxy-containing docosanoids were identified. | Inflammation and Resolution | harvard.edu |

| Mouse Organs (Colon, Liver) | The distribution of 17-HDHA and other metabolites varies significantly between tissues. | n-3 Fatty Acid Metabolism | mdpi.com |

| Human Serum | Identified differential expression of metabolites in active systemic lupus erythematosus. | Autoimmune Disease | e-century.us |

Identifying and characterizing the cellular receptors for this compound is fundamental to understanding its mechanism of action. While this compound is a precursor to the D-series resolvins, which are known to interact with G protein-coupled receptors (GPCRs) like GPR32 and ALX/FPR2, the direct receptor targets for this compound itself are still under investigation. researchgate.netnih.govnih.gov

Receptor binding and activation assays are critical tools in this endeavor. These assays typically involve using cells that have been engineered to overexpress a specific candidate receptor. The binding of a ligand like this compound can be measured directly, or its functional activity can be assessed by monitoring downstream signaling events, such as changes in second messengers (e.g., cAMP, intracellular calcium) or the recruitment of signaling proteins like β-arrestin. nih.gov For example, studies on Resolvin D1 (a downstream metabolite of this compound) have utilized CHO cells overexpressing human GPR32 to demonstrate receptor activation. nih.gov Similar assays can be adapted to screen for and validate potential receptors for this compound, which is essential for elucidating its specific signaling pathways and physiological functions. frontiersin.orgfrontiersin.org

Gene Expression Analysis (e.g., qPCR, RNA-seq) in Response to this compound

Gene expression analysis serves as a fundamental tool in elucidating the molecular mechanisms through which this compound exerts its biological effects. Methodologies such as quantitative real-time polymerase chain reaction (qPCR) and RNA sequencing (RNA-seq) allow researchers to quantify the changes in messenger RNA (mRNA) levels of specific genes in response to this compound, providing critical insights into the pathways it modulates.

Quantitative PCR is a targeted approach used to measure the expression of a predetermined set of genes. It is frequently employed to validate findings or to investigate the effect of this compound on specific inflammatory, cytoprotective, or metabolic pathways. For instance, studies have utilized qPCR to demonstrate that this compound can significantly increase the basal mRNA levels of the cytoprotective gene heme-oxygenase-1 (HO-1) in rat mesangial cells. aai.org In the context of inflammation, qPCR has revealed the ability of this compound to reduce the mRNA expression of key pro-inflammatory genes. In adipose tissue of obese mice, 17-HDHA treatment led to a decrease in the expression of monocyte chemoattractant protein-1 (MCP-1), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and nuclear factor-kappa B (NF-κB). diabetesjournals.org Similarly, in bone marrow-derived macrophages, 17R-HDHA was shown to reduce the expression of cyclooxygenase-2 (COX-2) mRNA. aai.org Research has also shown that this compound promotes the polarization of macrophages toward an anti-inflammatory M2 phenotype, characterized by decreased gene expression of TNF-α and inducible nitric oxide synthase (iNOS), and increased expression of the IL-1 receptor antagonist. nih.gov

RNA-seq offers a more comprehensive, non-targeted approach by providing a global snapshot of the entire transcriptome in a given sample. This powerful technique allows for the discovery of novel genes and pathways regulated by this compound that might be missed by targeted qPCR analysis. While specific RNA-seq studies focusing solely on this compound are emerging, transcriptomic analyses of its parent compound, DHA, and downstream metabolites like resolvins have paved the way. mdpi.comnih.gov These studies identify broad patterns of gene regulation, including the suppression of pathways related to fatty acid and steroid biosynthesis. nih.gov The application of RNA-seq in this compound research holds the potential to uncover new receptor targets, signaling cascades, and cellular processes influenced by this lipid mediator, thus providing a more complete picture of its mechanism of action. A comprehensive transcriptomic analysis in Crohn's disease, for example, identified differential expression of genes associated with the biosynthesis and signaling of Resolvin D2, a downstream product of this compound. mdpi.com

The combination of these gene expression analysis techniques is crucial for advancing our understanding. RNA-seq can identify novel gene targets, which can then be validated and further studied across different conditions and cell types using the more targeted and quantitative qPCR approach.

Table of Research Findings on this compound and Gene Expression

| Gene Target | Effect | Cell/Tissue Type | Experimental Context | Reference |

|---|---|---|---|---|

| Heme-oxygenase-1 (HO-1) | Upregulation | Rat Mesangial Cells | In vitro study | aai.org |

| Interleukin-1β (IL-1β) | Downregulation | Human Glioma Cells | Inhibition of TNFα-induced expression | harvard.edu |

| B-lymphocyte-induced maturation protein-1 (Blimp-1) | Upregulation | Mouse B Cells | In vitro study on B cell differentiation | nih.gov |

| Monocyte Chemoattractant Protein-1 (MCP-1) | Downregulation | Mouse Gonadal Adipose Tissue | Treatment of diet-induced obese mice | diabetesjournals.org |

| Tumor Necrosis Factor-α (TNF-α) | Downregulation | Mouse Gonadal Adipose Tissue | Treatment of diet-induced obese mice | diabetesjournals.org |

| Interleukin-6 (IL-6) | Downregulation | Mouse Gonadal Adipose Tissue | Treatment of diet-induced obese mice | diabetesjournals.org |

| Nuclear Factor-kappa B (NF-κB) | Downregulation | Mouse Gonadal Adipose Tissue | Treatment of diet-induced obese mice | diabetesjournals.org |

| Peroxisome proliferator-activated receptor γ (PPARγ) | Activation of downstream gene expression | Pulmonary Artery Smooth Muscle Cells | Investigation of anti-proliferative mechanisms | ersnet.org |

| Macrophage inflammatory protein-2 (MIP-2) | Downregulation | Mouse Lung Tissue | Inhibition of silver nanoparticle-induced inflammation | nih.gov |

| Inducible Nitric Oxide Synthase (iNOS) | Downregulation | Murine Macrophage Cell Line (RAW 264.7) | Promotion of M2 macrophage polarization | nih.gov |

| Cyclooxygenase-2 (COX-2) | Downregulation | Mouse Bone Marrow-Derived Macrophages | In vitro study on inflammatory mediators | aai.org |

Q & A

Q. How is 17S-HDHA identified and quantified in biological samples?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) for precise identification and quantification. Key parameters include monitoring the ion transition at m/z 343 → 299 (characteristic of this compound) and employing deuterated internal standards (e.g., d₄-17S-HDHA) to correct for matrix effects. Calibration curves should span physiologically relevant concentrations (1–100 nM) .

Q. What are the primary biosynthetic pathways for this compound?

- Methodological Answer : this compound is synthesized via lipoxygenase (LOX)-mediated oxygenation of docosahexaenoic acid (DHA). In murine models, 15-LOX converts DHA to an epoxide intermediate (16,17-epoxide), which is hydrolyzed to this compound. Confirm pathway activity using LOX inhibitors (e.g., PD146176) and LC-MS/MS to track intermediate formation .

Q. What experimental models are suitable for studying this compound’s anti-inflammatory effects?

- Methodological Answer : Use in vitro macrophage assays (e.g., LPS-stimulated RAW 264.7 cells) to measure TNF-α suppression via ELISA. For in vivo validation, employ murine models of acute inflammation (e.g., zymosan-induced peritonitis) and quantify leukocyte infiltration using flow cytometry .

Q. How do researchers validate the purity of synthetic this compound?

- Methodological Answer : Perform nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity. Assess purity (>95%) via reverse-phase HPLC with UV detection at 235 nm (specific for conjugated dienes). Report retention times and spectral matches to authentic standards .

Q. What are the key storage conditions for this compound in laboratory settings?

- Methodological Answer : Store synthetic this compound in amber vials under argon at −80°C to prevent oxidation. Prepare working aliquots in ethanol (0.1–1 mM) and avoid repeated freeze-thaw cycles. Verify stability via LC-MS/MS before use .

Advanced Research Questions

Q. How does this compound modulate PPARγ activity in hepatocytes, and what experimental systems validate this?

- Methodological Answer : Use luciferase reporter assays in HepG2 cells transfected with PPARγ response elements. Treat cells with this compound (10–100 nM) and measure luminescence. Confirm specificity with PPARγ antagonists (e.g., GW9662) and siRNA knockdown. Co-immunoprecipitation can further validate PPARγ-coactivator binding .

Q. How can researchers resolve contradictory data on this compound’s effects across inflammation models?

- Methodological Answer : Conduct dose-response studies (1–100 nM) to identify context-dependent thresholds. Compare outcomes in ex vivo human blood vs. murine models, controlling for species-specific LOX isoforms. Use meta-analysis frameworks to harmonize data, adjusting for variables like cell type and incubation time .

Q. What strategies optimize this compound delivery in in vivo studies with poor bioavailability?

- Methodological Answer : Employ nanoemulsion formulations (e.g., lipid-based carriers) to enhance solubility. Monitor pharmacokinetics via LC-MS/MS in plasma and tissues. Compare intravenous vs. intraperitoneal administration to assess tissue-specific uptake .

Q. How do researchers distinguish this compound’s direct effects from downstream metabolites in mechanistic studies?

Q. What analytical challenges arise when detecting this compound in complex matrices like human plasma?

- Methodological Answer : Overcome matrix interference by solid-phase extraction (SPE) using C18 cartridges. Optimize MS/MS collision energy to minimize background noise. Validate recovery rates (≥80%) using spike-and-recovery experiments with internal standards .

Data Analysis and Reproducibility

Q. How should researchers address variability in this compound measurements across laboratories?

Q. What statistical methods are appropriate for analyzing this compound’s dose-dependent effects?

- Methodological Answer : Use nonlinear regression (e.g., sigmoidal dose-response curves) to calculate EC₅₀ values. Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Include power analysis to justify sample sizes .

Experimental Design Considerations

Q. Q. What controls are essential in this compound in vivo studies to ensure specificity?

Q. How can researchers ensure reproducibility when studying this compound in glial cells?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.